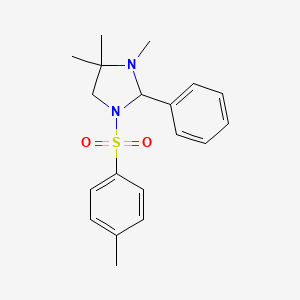
3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine is a heterocyclic compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol . This compound is characterized by its unique structure, which includes a tosyl group attached to an imidazolidine ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine typically involves the reaction of 2-phenylimidazolidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-2-phenyl-1-tosylimidazolidine involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The imidazolidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide: Similar structure but with an iodide ion instead of a phenyl group.
2-Phenylimidazolidine: Lacks the tosyl group, making it less reactive in certain substitution reactions.
Biological Activity
3,4,4-Trimethyl-1-(4-methylbenzene-1-sulfonyl)-2-phenylimidazolidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate sulfonyl and imidazolidine functionalities. While specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds often utilize methods such as nucleophilic substitution and condensation reactions involving sulfonyl chlorides and imidazolidine derivatives.
Anticancer Properties
Research indicates that compounds with imidazolidine structures can exhibit anticancer activity. For instance, studies on related imidazole derivatives have shown promising results as Farnesyltransferase inhibitors (FTIs), which are known to hinder cancer cell growth by interfering with cellular signaling pathways .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticancer agent | |
| 4-[3-biphenyl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile | Potent FTI |
Study on Anticancer Activity
A study evaluated the efficacy of various imidazole derivatives against cancer cell lines. The findings suggested that modifications in the sulfonamide group significantly enhanced cytotoxicity against different cancer types, indicating that structural variations in compounds like 3,4,4-trimethyl derivatives could lead to improved therapeutic profiles .
Study on Antimicrobial Effects
In another study focusing on methanolic extracts from plants containing similar sulfonamide structures, significant antibacterial activity was observed against both gram-positive and gram-negative bacteria. The extracts were analyzed using GC-MS to identify active components contributing to their antimicrobial properties .
Properties
CAS No. |
88939-53-1 |
|---|---|
Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-2-phenylimidazolidine |
InChI |
InChI=1S/C19H24N2O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-19(2,3)20(4)18(21)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3 |
InChI Key |
YCRCEVUFJSPSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2C3=CC=CC=C3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















